molecular formula C26H29N3O2S B289386 N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide

Cat. No. B289386
M. Wt: 447.6 g/mol
InChI Key: XJYCGQXVCCMWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide, also known as TBN-1, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. TBN-1 is a synthetic compound that was first synthesized in 2008 by researchers at the University of Illinois.

Mechanism of Action

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in inflammation and cancer. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide has been shown to have anti-inflammatory effects in various preclinical models of diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide has been shown to have good bioavailability and pharmacokinetic properties. However, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide also has low selectivity for the NF-κB pathway, which can lead to off-target effects.

Future Directions

There are several future directions for research on N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide. One direction is to improve the selectivity of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide for the NF-κB pathway. This can be achieved through the modification of the chemical structure of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide. Another direction is to study the potential therapeutic applications of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide in other diseases such as Alzheimer’s disease and Parkinson’s disease. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide has also been studied as a potential anti-viral agent and further research in this area is warranted. Finally, the development of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide as a drug candidate for clinical trials is a promising direction for future research.
Conclusion:
In conclusion, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It has anti-inflammatory and anti-cancer properties and exerts its effects through the inhibition of the NF-κB pathway. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide has several advantages for lab experiments but also has some limitations. There are several future directions for research on N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide, including improving its selectivity for the NF-κB pathway and studying its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide involves a multi-step process that begins with the reaction of 2-bromo-4’-nitroacetophenone with tert-butylamine to form an intermediate product. This intermediate product is then reacted with 2-aminothiophenol to form the final product, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide. The synthesis of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide is a complex process that requires expertise in synthetic chemistry.

Scientific Research Applications

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide has been tested in various preclinical models of diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.

properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C26H29N3O2S/c1-16-7-5-9-19(13-16)28-24(31)22-20-11-10-18(26(2,3)4)14-21(20)32-25(22)29-23(30)17-8-6-12-27-15-17/h5-9,12-13,15,18H,10-11,14H2,1-4H3,(H,28,31)(H,29,30)

InChI Key

XJYCGQXVCCMWTE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.